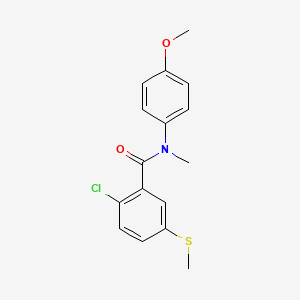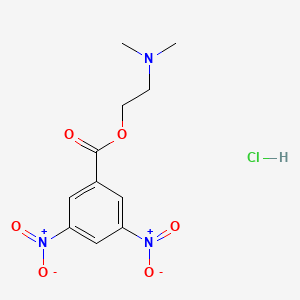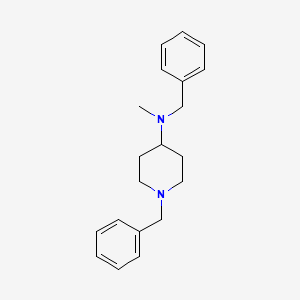![molecular formula C14H18N4O2 B6025143 8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B6025143.png)
8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, also known as TASP, is a spirocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. TASP is a cyclic urea derivative that contains a spirocyclic core, which is responsible for its biological activity.
作用機序
The mechanism of action of 8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on its application. In animal studies, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve immune function. This compound has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One of the major advantages of 8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is its unique structure, which makes it a potential candidate for the development of new drugs. This compound has also been shown to exhibit low toxicity, making it suitable for further research and development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and effectiveness.
将来の方向性
There are several future directions for the research and development of 8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and asthma. Another potential direction is the development of this compound-based drugs for the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other diseases.
合成法
The synthesis of 8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves the reaction of 1,2,4,8-tetraazaspiro[4.5]decan-3-one with acetic anhydride and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.
科学的研究の応用
8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. In addition, this compound has been studied for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
8-acetyl-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(19)17-9-7-14(8-10-17)15-13(20)18(16-14)12-5-3-2-4-6-12/h2-6,16H,7-10H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBLNYKTYORODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24781805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6025061.png)
![1-[4-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6025064.png)

![2-mercapto-1-(tetrahydro-2-furanylmethyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6025090.png)

![4-[(dimethylamino)sulfonyl]-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6025108.png)

![2,4-dichloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B6025127.png)
![methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate](/img/structure/B6025134.png)

![diisopropyl [(methylamino)methyl]phosphonate](/img/structure/B6025159.png)
![5-(1-benzyl-3-pyrrolidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6025164.png)
![4,6-dimethyl-3-(4-morpholinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6025171.png)
![[2-({4-[(4-chlorobenzoyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6025172.png)